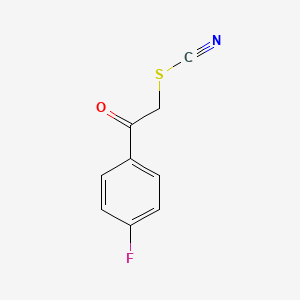

4-Fluorophenacyl thiocyanate

描述

Historical Context of Thiocyanate (B1210189) Compounds in Organic Synthesis

The thiocyanate group (-SCN) is a versatile functional group in organic chemistry, known for its role as a building block in the synthesis of various sulfur-containing compounds. jchemlett.com Historically, the introduction of the thiocyanate group into organic molecules has been a subject of extensive research. jchemlett.com One of the earliest methods for the direct thiocyanation of aromatic compounds involved the use of thiocyanogen (B1223195) ((SCN)₂), though its toxicity prompted the development of safer and more efficient reagents. jchemlett.com

Over the years, a variety of thiocyanating agents have been developed, with ammonium (B1175870) thiocyanate (NH₄SCN) being one of the most common due to its low cost and ease of handling. jchemlett.com The synthesis of organic thiocyanates often involves the reaction between an alkyl or aryl halide and an alkali metal thiocyanate. wikipedia.org These compounds are valuable intermediates, readily transformed into other functional groups such as thiols, sulfides, and disulfides, making them crucial in the construction of complex molecules. taylorandfrancis.com The thiocyanate anion ([SCN]⁻) is considered a pseudohalide because its reactivity often mirrors that of halide ions. wikipedia.org

Significance of Phenacyl Structures in Heterocyclic Chemistry Research

Phenacyl structures, particularly phenacyl halides like phenacyl bromide, are highly valued starting materials in the synthesis of a wide range of heterocyclic compounds. researchgate.netresearchgate.net Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of immense importance as they form the core of many pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com More than 90% of drugs reportedly contain a heterocyclic ring. researchgate.net

The utility of phenacyl bromides stems from the presence of two reactive sites: the α-carbon to the carbonyl group and the carbonyl carbon itself. acs.org This dual reactivity allows for a variety of cyclization reactions to form five- and six-membered rings, as well as fused heterocyclic systems. researchgate.net Phenacyl structures are key precursors for synthesizing a diverse array of heterocyclic scaffolds, including thiazoles, furans, pyrazoles, and piperidines. acs.org The development of efficient synthetic methods for these heterocyclic compounds is a major focus in medicinal and organic chemistry. researchgate.netopenmedicinalchemistryjournal.com

Overview of Research Trajectories for 4-Fluorophenacyl Thiocyanate

Research involving this compound has primarily focused on its role as a reactant in the synthesis of novel heterocyclic compounds and as a subject for studying reaction mechanisms. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the molecule and the properties of the resulting products.

One area of investigation has been the electrochemical reduction of phenacyl thiocyanates. Studies on the cathodic reduction of phenacyl thiocyanate and its derivatives, including this compound, have been conducted to understand the reaction pathways. researchgate.net These studies have shown that the electrogenerated enolate can participate in various reactions, leading to the formation of compounds like 2,4-diarylthiophenes. researchgate.net However, the introduction of a fluorine substituent in the 4-position of the phenyl ring did not significantly increase the yield of the desired thiophene (B33073) product under the tested conditions. researchgate.net

Another significant research trajectory involves the use of 4-Fluorophenacyl bromide, a precursor to this compound, in the synthesis of thiazole (B1198619) derivatives. researchgate.netmdpi.com The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thiourea, is a common method where 4-fluorophenacyl bromide is employed to introduce the 4-(4-fluorophenyl) moiety into the thiazole ring. mdpi.com This highlights the role of the 4-fluorophenacyl group as a key building block for creating potentially bioactive molecules.

The table below summarizes the key reactants and products in selected research studies involving this compound and its precursor, 4-Fluorophenacyl bromide.

| Reactant 1 | Reactant 2 | Product(s) | Research Focus |

| Phenacyl thiocyanate (and this compound) | - | 2,4-Diphenylthiophene, 1,4-diphenyl-1,4-butanedione, etc. | Electrochemical reduction and reaction mechanism |

| 3-Chloro-2-methylphenylthiourea | 4-Fluorophenacyl bromide | N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Synthesis of novel thiazole derivatives |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSZJFCYAQUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400756 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43045-16-5 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Fluorophenacyl Thiocyanate

Established Synthetic Pathways for 4-Fluorophenacyl Thiocyanate (B1210189)

The predominant and most direct route to 4-Fluorophenacyl thiocyanate is through nucleophilic substitution. This approach is favored for its efficiency and the ready availability of starting materials.

Nucleophilic substitution reactions represent a cornerstone in the synthesis of organic thiocyanates. The general mechanism involves the displacement of a leaving group, typically a halide, by the thiocyanate anion.

The most common precursors for the synthesis of this compound are 4-fluorophenacyl halides, such as 4-fluorophenacyl bromide or 4-fluorophenacyl chloride. The carbon atom alpha to the carbonyl group in these molecules is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the adjacent halogen. This makes it an excellent target for nucleophilic attack by the thiocyanate ion (SCN⁻).

The reaction is a standard Sₙ2 displacement, where the thiocyanate anion attacks the α-carbon, leading to the departure of the halide ion and the formation of the C-SCN bond. The choice of solvent is crucial for this reaction, with polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) being commonly employed to solvate the cation of the thiocyanate salt and enhance the nucleophilicity of the thiocyanate anion.

A typical reaction scheme is as follows:

Figure 1. General reaction for the synthesis of this compound via nucleophilic substitution.

| Precursor | Thiocyanate Source | Solvent | Temperature (°C) | Yield (%) |

| 4-Fluorophenacyl bromide | Potassium Thiocyanate | Ethanol | Reflux | Not Reported |

| 4-Fluorophenacyl chloride | Ammonium (B1175870) Thiocyanate | Acetone | Room Temp. | Not Reported |

Ammonium thiocyanate (NH₄SCN) is a frequently used source of the thiocyanate anion in organic synthesis. Its solubility in various organic solvents makes it a versatile reagent for nucleophilic substitution reactions. In the context of synthesizing this compound, ammonium thiocyanate offers an effective and often cost-efficient option. The reaction proceeds similarly to that with other thiocyanate salts, with the ammonium cation acting as the counter-ion. The choice between different thiocyanate salts may be influenced by factors such as solubility in the chosen solvent system and the desired reaction kinetics.

Potassium thiocyanate (KSCN) is another widely employed reagent for introducing the thiocyanate functionality. It is a stable, non-hygroscopic salt that serves as an excellent source of nucleophilic thiocyanate ions. In the synthesis of this compound, potassium thiocyanate is often used in conjunction with polar aprotic solvents to facilitate the dissolution of the salt and promote the Sₙ2 reaction with the 4-fluorophenacyl halide precursor. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize the formation of byproducts.

While nucleophilic substitution is the direct route to this compound, electrophilic thiocyanation represents an alternative strategy for introducing a thiocyanate group onto an aromatic or enolizable ketone precursor. In this approach, an electrophilic source of the "SCN⁺" synthon is required to react with a nucleophilic carbon center.

Electrophilic thiocyanating reagents are compounds in which the thiocyanate group is attached to an electron-withdrawing group, rendering the sulfur atom electrophilic. These reagents can then react with nucleophiles, such as enolates or electron-rich aromatic rings, to form a new C-SCN bond.

Common methods for generating electrophilic thiocyanating reagents include:

Reaction of Halogens with Thiocyanate Salts: The reaction of bromine or chlorine with a metal thiocyanate (e.g., KSCN) can generate thiocyanogen (B1223195), (SCN)₂, or other reactive electrophilic species in situ.

N-Thiocyanato Compounds: Reagents such as N-thiocyanatosuccinimide (NTS) are stable and effective electrophilic thiocyanating agents. They are prepared by reacting the corresponding N-haloimide (e.g., N-bromosuccinimide) with a thiocyanate salt.

The application of these reagents to a precursor like 4-fluoroacetophenone would require the formation of an enol or enolate to provide the necessary nucleophilic character at the α-carbon. This approach is generally less direct for the synthesis of α-ketothiocyanates compared to the nucleophilic substitution on α-haloketones.

| Reagent Name | Precursors | Typical Application |

| Thiocyanogen | Halogen (e.g., Br₂) + Metal Thiocyanate | Thiocyanation of alkenes and aromatic compounds |

| N-Thiocyanatosuccinimide (NTS) | N-Halosuccinimide + Metal Thiocyanate | Thiocyanation of enolates, indoles, and other electron-rich systems |

Electrophilic Thiocyanation Approaches for Related Structures

Oxidative Thiocyanation of Carbonyl Compounds and Analogs

Oxidative thiocyanation is a primary method for synthesizing α-thiocyanato ketones like this compound. researchgate.net This approach typically starts with the corresponding ketone, 4-fluoroacetophenone, and introduces the thiocyanate group at the α-carbon. The general mechanism involves the formation of an enol or enolate intermediate from the ketone, which then undergoes an electrophilic attack by a thiocyanating agent. An oxidant is required to generate the electrophilic sulfur species from a thiocyanate salt.

Commonly used thiocyanate sources include ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). researchgate.netrsc.org The choice of oxidant and catalyst system is crucial for the reaction's efficiency and selectivity.

Visible-Light-Mediated Synthesis: A green and efficient method involves visible-light-mediated decarboxylative functionalization of acrylic acids. acs.org In a process relevant to α-thiocyanato ketone synthesis, acrylic acids react with ammonium thiocyanate using an inexpensive organic dye like 9,10-dicyanoanthracene (B74266) as a photocatalyst and molecular oxygen as the oxidant. acs.org This method proceeds under mild, environmentally friendly conditions. acs.org While this specific method starts from acrylic acids, the underlying principle of generating a thiocyanate radical for addition to a reactive species is pertinent.

Transition-Metal-Free Oxidative Methods: Another approach utilizes potassium persulfate (K₂S₂O₈) as a strong, yet convenient, oxidant in a transition-metal-free system. researchgate.netresearchgate.net The reaction between an α-amino carbonyl compound and potassium thiocyanate, mediated by K₂S₂O₈, yields aromatic thiocyanates in high yields. researchgate.net This demonstrates the feasibility of using persulfate to oxidize the thiocyanate ion into a reactive electrophile capable of functionalizing carbonyl compounds.

The table below summarizes representative conditions for the oxidative thiocyanation of ketones, which are applicable for the synthesis of this compound from 4-fluoroacetophenone.

| Precursor | Thiocyanate Source | Oxidant/Catalyst | Solvent | Yield (%) |

| β-Keto acids | NH₄SCN | 9,10-dicyanoanthracene (DCA), O₂ (visible light) | MeCN | 20-89 |

| α-Amino carbonyls | KSCN / NH₄SCN | K₂S₂O₈ | CH₃CN | 74-93 |

| Ketones | NH₄SCN | FeCl₃ | N/A | Good |

This interactive table presents generalized data from methodologies applicable to the synthesis of α-thiocyanato ketones. researchgate.netacs.orgorganic-chemistry.org Yields are indicative of the general efficiency of these methods for analogous substrates.

Interrupted Pummerer Reactions of Sulfoxides for Thiocyanate Synthesis

The interrupted Pummerer reaction offers a distinct and efficient pathway to thiocyanates from sulfoxide (B87167) precursors. nih.govorganic-chemistry.orgnih.gov The classical Pummerer reaction involves the rearrangement of a sulfoxide, activated by an electrophile (commonly an acid anhydride), to form a thionium (B1214772) ion, which is then trapped by a nucleophile. manchester.ac.ukbath.ac.uk In the "interrupted" variant, a potent external nucleophile intercepts an early intermediate, preventing the typical rearrangement. nih.govbath.ac.uk

For the synthesis of this compound, the precursor would be a sulfoxide such as 4-fluorophenacyl methyl sulfoxide. The synthesis proceeds via the following steps:

Activation of the Sulfoxide: The sulfoxide is activated by a strong electrophile, such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O), forming a highly reactive cationic intermediate. organic-chemistry.orgmanchester.ac.ukacs.org

Nucleophilic Attack by Cyanide: A cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN), attacks the activated sulfur atom. nih.govorganic-chemistry.org This step "interrupts" the standard Pummerer pathway, forming a cyanosulfonium intermediate. organic-chemistry.org

Dealkylation: The counteranion (e.g., triflate) then dealkylates the cyanosulfonium species, leading to the formation of the desired thiocyanate product and an alkyl triflate byproduct. nih.govacs.org

This methodology is valued for its mild reaction conditions, high yields, and operational simplicity. organic-chemistry.orgresearchgate.net It avoids the use of strong oxidants often required in other methods. nih.gov The reaction demonstrates broad substrate tolerance, accommodating both electron-rich and electron-deficient aryl sulfoxides. nih.govacs.org

| Sulfoxide Precursor | Activating Agent | Cyanide Source | Solvent | Yield (%) |

| Aryl methyl sulfoxides | Triflic Anhydride (Tf₂O) | Trimethylsilyl cyanide (TMSCN) | CH₂Cl₂ | Good to Excellent |

| Diaryl sulfoxides | Triflic Anhydride (Tf₂O) | Trimethylsilyl cyanide (TMSCN) | CH₂Cl₂ | Good to Excellent |

| Dialkyl sulfoxides | Triflic Anhydride (Tf₂O) | Trimethylsilyl cyanide (TMSCN) | CH₂Cl₂ | Good |

This interactive table illustrates the general applicability and high efficiency of the interrupted Pummerer reaction for synthesizing various thiocyanates from sulfoxide precursors. nih.govacs.org

Electrochemical Methods for Thiocyanate Generation

Electrochemical synthesis has emerged as a powerful and green alternative for generating thiocyanates. rsc.orgnih.gov These methods avoid the need for chemical oxidants, reducing waste and improving the atom economy of the transformation. rsc.orgrsc.org The core principle involves the anodic oxidation of the thiocyanate anion (SCN⁻) from a simple salt like NH₄SCN. rsc.org

The electrochemical process can be described as follows:

Anodic Oxidation: At the anode, the thiocyanate anion is oxidized to the thiocyanate radical (SCN•). rsc.org

Dimerization: This radical can then dimerize to form thiocyanogen ((SCN)₂), a potent electrophilic thiocyanating agent. rsc.orgruhr-uni-bochum.de

Reaction with Substrate: The electrochemically generated electrophile ((SCN)• or (SCN)₂) then reacts with the substrate. For the synthesis of this compound, the substrate would be 4-fluoroacetophenone. The reaction likely proceeds via the enol form of the ketone, which attacks the electrophilic sulfur species. rsc.org

Electrochemical methods have been successfully applied to a wide range of substrates, including electron-rich aromatics, heterocycles, and imidazopyridines. rsc.org An alternative electrochemical approach involves the ipso-thiocyanation of arylboronic acids, where an arylboronic acid is coupled with ammonium thiocyanate. ruhr-uni-bochum.deresearchgate.net This transition-metal-free method also relies on the in-situ anodic generation of (SCN)₂. ruhr-uni-bochum.de

| Substrate Type | Thiocyanate Source | Cell Type | Key Features |

| Electron-rich arenes | NH₄SCN | Undivided cell | Catalyst- and oxidant-free |

| Arylboronic acids | NH₄SCN | N/A | Transition-metal-free, ipso-substitution |

| Aromatic amines | NH₄SCN | Undivided cell | Metal-, oxidant-, and exogenous-electrolyte-free |

This interactive table highlights the versatility and green credentials of electrochemical methods for synthesizing aryl thiocyanates from various precursors. rsc.orgrsc.orgruhr-uni-bochum.de

Purity Assessment and Isolation Techniques in this compound Synthesis Research

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Reaction Monitoring and Isolation: The progress of the synthesis is typically monitored by Thin-Layer Chromatography (TLC), which allows for the rapid qualitative assessment of the consumption of starting materials and the formation of the product. acs.org

Upon completion of the reaction, the first step in isolation often involves a workup procedure to remove inorganic salts and highly polar impurities. This usually consists of quenching the reaction mixture, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure. acs.org

Purification: The primary technique for purifying the crude product is silica (B1680970) gel column chromatography. acs.org A suitable eluent system, typically a mixture of non-polar and polar solvents such as petroleum ether and ethyl acetate, is used to separate the desired this compound from unreacted starting materials and byproducts. acs.org

Purity Assessment and Characterization: The purity and structural confirmation of the isolated compound are determined using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. ¹H NMR provides information on the number and environment of protons, confirming the presence of the 4-fluorophenyl group and the methylene (B1212753) protons adjacent to the carbonyl and thiocyanate groups. ¹⁹F NMR would also be used to confirm the fluorine substitution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 2140-2160 cm⁻¹ is characteristic of the C≡N stretch of the thiocyanate group, while a strong carbonyl (C=O) stretch would also be prominent. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which confirms its elemental composition (C₉H₆FNOS). appchemical.com

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method used to assess the final purity of the compound. By comparing the peak area of the product to any impurities, a precise purity percentage can be determined.

The combination of these techniques ensures that the synthesized this compound is of high purity and possesses the correct chemical structure, making it suitable for subsequent research applications.

Derivatization Strategies and Synthetic Transformations Involving 4 Fluorophenacyl Thiocyanate

Cyclization Reactions for Heterocyclic Compound Synthesis

Cyclization reactions are fundamental in organic synthesis for constructing ring systems that form the core of many biologically active molecules. 4-Fluorophenacyl thiocyanate (B1210189) is particularly useful in reactions leading to sulfur- and nitrogen-containing heterocycles.

Hantzsch Thiazole (B1198619) Synthesis utilizing 4-Fluorophenacyl Thiocyanate Precursors

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. organic-chemistry.org The reaction typically involves the condensation of an α-haloketone with a thioamide. In this context, this compound functions as the α-haloketone equivalent, reacting with various thioamides to yield substituted thiazoles. This reaction is a cornerstone for creating a 4-(4-fluorophenyl)thiazole scaffold, a common motif in medicinal chemistry.

A primary application of the Hantzsch synthesis involving this compound is its reaction with thiourea or its substituted derivatives. rsc.orgorganic-chemistry.org The reaction proceeds via nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the phenacyl derivative, leading to the displacement of the thiocyanate group. Subsequent intramolecular cyclization through the reaction of a nitrogen atom with the carbonyl carbon, followed by dehydration, results in the formation of the stable, aromatic thiazole ring. organic-chemistry.org This method is highly efficient for producing a variety of thiazole compounds. chemrevlett.com

Table 1: Hantzsch Thiazole Synthesis Examples

| α-Carbonyl Compound | Thio-Component | Product |

|---|---|---|

| This compound | Thiourea | 4-(4-fluorophenyl)thiazol-2-amine |

| This compound | N-methylthiourea | N-methyl-4-(4-fluorophenyl)thiazol-2-amine |

When thiourea is used as the thio-component in the Hantzsch synthesis with this compound, the resulting products are specifically 2-aminothiazole derivatives. researchgate.net The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. The reaction provides a direct and efficient route to compounds featuring a 4-(4-fluorophenyl) substituent, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis is generally high-yielding and can be performed under relatively mild conditions. organic-chemistry.orgchemrevlett.com

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a prominent strategy in medicinal chemistry. This compound is a key reagent in the synthesis of thiazolyl-pyrazoline and thiazolyl-pyrazole hybrids. The typical synthetic route involves a multi-step process. First, a pyrazoline or pyrazole (B372694) core is constructed with a thiocarbamoyl group, often by reacting a chalcone with thiosemicarbazide (B42300). This intermediate, a pyrazoline- or pyrazole-carbothioamide, then undergoes a Hantzsch-type cyclocondensation with this compound. The reaction culminates in the formation of a hybrid molecule where the thiazole and pyrazoline/pyrazole rings are linked, creating novel chemical entities for biological screening.

Table 2: Synthesis of Thiazolyl-Pyrazoline Hybrids

| Precursor 1 | Precursor 2 | Hybrid Product |

|---|---|---|

| 5-(4-fluorophenyl)-3-(aryl)-1-thiocarbamoyl-2-pyrazoline | This compound | 2-[5-(4-fluorophenyl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole |

Synthesis of Thiadiazine Derivatives

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The synthesis of 1,3,4-thiadiazine derivatives can be achieved using α-thiocyanato ketones like this compound as starting materials. The reaction generally involves condensation with a suitable hydrazine (B178648) derivative, such as thiocarbohydrazide. The reaction mechanism typically involves the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization where a nitrogen atom displaces the thiocyanate group, or a rearrangement and cyclization cascade occurs to form the six-membered thiadiazine ring. This synthetic route provides access to a class of heterocyclic compounds with potential applications in various fields of chemistry.

Formation of Thiophene (B33073) Rings via Cathodic Reduction

An electrochemical approach can be utilized to synthesize thiophene rings from this compound. The cathodic reduction of phenacyl thiocyanate and its derivatives, including 4-fluoro-phenacyl thiocyanate, in an aprotic medium leads to the formation of a 2,4-diarylthiophene. The reaction is initiated by the electrochemical reduction of the C-S bond, which generates an acetophenone enolate and a thiocyanate anion. This electrogenerated enolate is a key reactive intermediate. It acts as a nucleophile, attacking the sulfur atom of an unreacted molecule of this compound. This is followed by an intramolecular cyclization and subsequent elimination of cyanide and water to yield the 2,4-bis(4-fluorophenyl)thiophene. This electrosynthesis method offers a unique pathway to substituted thiophenes under mild conditions.

Nucleophilic and Electrophilic Reactivity in Derivatization

The dual reactivity of this compound, possessing both nucleophilic and electrophilic centers, makes it a valuable precursor in organic synthesis. The interplay between the carbonyl group and the thiocyanate functionality dictates its reaction pathways with various reagents.

Investigation of Nucleophilic Attack at the Carbonyl Center

The carbonyl group in this compound is a prime site for nucleophilic attack. This reactivity is fundamental to the construction of various heterocyclic systems. A classic example is the Hantzsch thiazole synthesis, where the carbonyl carbon is attacked by the sulfur of a thioamide. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous reactions with other phenacyl halides and thiocyanates.

For instance, the reaction of a phenacyl bromide with a thioamide proceeds via the initial formation of an intermediate by nucleophilic attack of the thioamide sulfur on the α-carbon to the carbonyl group, followed by cyclization involving the carbonyl carbon. In the case of this compound, a similar reaction with a thioamide would be expected to yield a 2-substituted-4-(4-fluorophenyl)thiazole. The general mechanism involves the formation of an intermediate which then dehydrates to form the aromatic thiazole ring.

Studies on Electrophilic Sites within the this compound Moiety

The primary electrophilic sites in this compound are the carbonyl carbon and the carbon atom of the methylene (B1212753) group adjacent to the carbonyl and thiocyanate groups. The thiocyanate group itself can also act as an electrophile at the sulfur atom under certain conditions.

The methylene carbon is particularly susceptible to nucleophilic substitution, where the thiocyanate group acts as a leaving group. However, in many synthetic applications, the thiocyanate moiety is retained and participates in cyclization reactions. The electrophilicity of the carbonyl carbon is evident in condensation reactions with active methylene compounds and in the formation of hydrazones and other carbonyl derivatives.

Formation of Sulfur-Containing Functional Groups from the Thiocyanate Moiety

The thiocyanate group (-SCN) is a versatile functional group that can be transformed into a range of other sulfur-containing moieties. These transformations significantly expand the synthetic utility of this compound.

Conversion to Thiols and Sulfides

Organic thiocyanates can be readily converted to the corresponding thiols (mercaptans). One common method involves reduction. While specific reducing agents for this compound are not detailed in available literature, general methods for thiocyanate reduction are applicable. For example, the use of reducing agents like sodium borohydride or lithium aluminum hydride can achieve this transformation. Another established method is the treatment of organic thiocyanates with an alkali metal, such as sodium, in liquid ammonia.

Furthermore, sulfides can be synthesized from thiols obtained from this compound via Williamson ether synthesis, where the corresponding thiolate anion reacts with an alkyl halide.

Oxidation to Sulfinyl Cyanides and Sulfonyl Chlorides

The oxidation of the sulfur atom in the thiocyanate group can lead to the formation of sulfinyl cyanides and, upon further oxidation and reaction, sulfonyl chlorides. The oxidation of thiocyanates is a less common transformation compared to their reduction or conversion to other sulfur heterocycles. However, controlled oxidation can provide access to these higher oxidation state sulfur compounds. The specific conditions and reagents for the oxidation of this compound are not well-documented, but general oxidation protocols for organic thiocyanates could potentially be applied.

Formation of Disulfides

Symmetrical disulfides can be formed from the corresponding thiols through mild oxidation. The thiol derived from this compound could be oxidized using agents like hydrogen peroxide, iodine, or even air under basic conditions to yield the corresponding disulfide.

Unsymmetrical disulfides can also be synthesized. A general route involves the reaction of a sulfenyl thiocyanate with a thiol. This proceeds via the displacement of the thiocyanate group by the incoming thiol.

Below is a table summarizing the potential transformations of this compound based on the general reactivity of phenacyl thiocyanates and related compounds.

| Starting Material | Reagent(s) | Product Type | General Reaction |

| This compound | Thioamide | Thiazole | Hantzsch Thiazole Synthesis |

| This compound | Thiosemicarbazide | Thiadiazine | Cyclocondensation |

| This compound | Reducing Agent (e.g., NaBH4) | Thiol | Reduction |

| Thiol from this compound | Alkyl Halide, Base | Sulfide | Williamson-type Synthesis |

| Thiol from this compound | Mild Oxidizing Agent (e.g., I2) | Disulfide | Oxidation |

Reaction Mechanisms and Mechanistic Investigations of 4 Fluorophenacyl Thiocyanate Transformations

Mechanisms of Cathodic Reduction and Enolate Formation

The electrochemical reduction of α-substituted ketones, such as 4-Fluorophenacyl thiocyanate (B1210189), at a cathode is a key method for generating reactive intermediates, notably enolates. This process involves the transfer of electrons to the molecule, initiating a cascade of bond-cleaving and bond-forming events. While direct studies on 4-Fluorophenacyl thiocyanate are not extensively documented, the mechanism can be inferred from the well-established behavior of related α-haloketones and other α-substituted carbonyl compounds.

The initial step in the cathodic reduction is the transfer of an electron to the carbonyl group, forming a radical anion. This is followed by a second electron transfer and the cleavage of the carbon-thiocyanate bond, resulting in the formation of an enolate and a thiocyanate anion. The stability of the enolate is enhanced by the delocalization of the negative charge across the oxygen and the α-carbon.

Table 1: Plausible Steps in the Cathodic Reduction of this compound

| Step | Description | Intermediate/Product |

| 1 | Single electron transfer to the carbonyl group | Radical anion |

| 2 | Second electron transfer | Dianion |

| 3 | Cleavage of the C-SCN bond | Enolate and Thiocyanate anion |

The enolate generated from the cathodic reduction of this compound is a potent nucleophile. The presence of both a "hard" nucleophilic center (the oxygen atom) and a "soft" nucleophilic center (the α-carbon) allows for two potential pathways in nucleophilic addition reactions, though reactions at the carbon are more common for enolates.

In the presence of suitable electrophiles, such as aldehydes or ketones, the enolate can participate in nucleophilic addition reactions. The carbon atom of the enolate attacks the electrophilic carbonyl carbon of the acceptor molecule, leading to the formation of a new carbon-carbon bond and a β-hydroxy carbonyl compound upon protonation.

Electrogenerated enolates are also effective nucleophiles in substitution reactions. libretexts.org When reacted with alkyl halides or other substrates with a good leaving group, the enolate can displace the leaving group via an S_N2 mechanism. libretexts.org This results in the alkylation of the enolate at the α-carbon, forming a new carbon-carbon bond and elongating the carbon chain. The efficiency of this process is dependent on the nature of the alkylating agent and the reaction conditions, with primary halides being the most effective substrates to avoid competing elimination reactions. libretexts.org

The enolate anion, being a strong base, can also function as an electrogenerated base (EGB). In this role, it can deprotonate other acidic species present in the reaction medium. This in situ generation of a base avoids the need to add an external, often corrosive or sensitive, basic reagent. The conjugate acid of the enolate is the corresponding ketone, which can potentially be re-reduced at the cathode, creating a catalytic cycle for the deprotonation of other substrates. This property is particularly useful in promoting reactions that require basic conditions but are sensitive to the presence of traditional bases.

Mechanistic Pathways of Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably thiazoles and related fused systems. The reaction mechanisms for these transformations have been extensively studied and are generally well-understood.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole derivatives. In the context of this compound, this reaction involves its condensation with a thioamide. The mechanism is analogous to the well-established pathway for α-haloketones.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of this compound, displacing the thiocyanate anion as a leaving group. This step forms an S-alkylated intermediate. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the thioamide nitrogen onto the electrophilic carbonyl carbon of the original ketone. This is followed by a dehydration step, which leads to the formation of the aromatic thiazole ring.

Table 2: Key Steps in the Hantzsch Thiazole Synthesis with this compound

| Step | Description | Intermediate |

| 1 | Nucleophilic attack by thioamide sulfur | S-alkylated thioamide |

| 2 | Intramolecular cyclization | Thiazoline intermediate |

| 3 | Dehydration | Aromatic thiazole |

This compound can also be employed in the synthesis of more complex heterocyclic systems, such as thiazolyl-pyrazolines. researchgate.net These syntheses often proceed in a stepwise manner, first forming the pyrazoline ring, which is then functionalized with a thiazole moiety. researchgate.net

A common route involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine (B178648) derivative to form a 2-pyrazoline. nih.gov If thiosemicarbazide (B42300) is used as the hydrazine source, the resulting pyrazoline will bear a thiocarbamoyl group at the 1-position. This intermediate then serves as the thioamide component in a subsequent Hantzsch-type reaction with this compound.

The mechanism for the final thiazole ring formation follows the pathway described in the previous section: the sulfur of the thiocarbamoyl group attacks the α-carbon of this compound, leading to cyclization and dehydration to afford the final thiazolyl-pyrazoline product. researchgate.net

Rearrangement Reactions and Side Product Formation

Isomerization to 4-Fluorophenacyl Isothiocyanate

A significant rearrangement reaction involving acyl thiocyanates, including this compound, is the isomerization to the corresponding acyl isothiocyanate. This transformation involves a 1,3-shift of the acyl group from the sulfur atom to the nitrogen atom of the thiocyanate moiety.

Computational studies on the thioacyl isocyanate-acyl isothiocyanate rearrangement have provided insights into the migratory aptitudes of various substituents. While specific experimental data for the 4-fluorophenacyl group is not extensively documented, theoretical calculations on related structures can offer valuable predictions. The migratory aptitude is influenced by the electronic properties of the migrating group. Generally, groups that can better stabilize a positive charge in the transition state are expected to migrate more readily. The calculated order of migratory aptitudes for different substituents in a related system is presented below.

Table 1: Calculated Migratory Aptitudes in Acyl Isothiocyanate Rearrangement

| Migrating Group (R) | Relative Migratory Aptitude |

|---|---|

| Br | Highest |

| Cl | High |

| NMe₂ | High |

| F | Moderate |

| SCH₃ | Moderate |

| SH | Moderate |

| OMe | Low |

| NH₂ | Low |

| OH | Low |

| H | Very Low |

| Me | Very Low |

This table is illustrative and based on computational studies of related acyl isothiocyanates. The data indicates general trends in migratory aptitude.

Side Product Formation during Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenacyl bromide with a thiocyanate salt, such as potassium thiocyanate. A common side product in this reaction is 4-fluorophenacyl isothiocyanate. The formation of this isomer arises from the ambident nature of the thiocyanate anion (SCN⁻), which possesses nucleophilic character at both the sulfur and nitrogen atoms.

The ratio of the thiocyanate (S-attack) to the isothiocyanate (N-attack) product is influenced by several factors, as outlined in the following table.

Table 2: Factors Influencing S- vs. N-Alkylation of the Thiocyanate Ion

| Factor | Favors S-Alkylation (Thiocyanate) | Favors N-Alkylation (Isothiocyanate) | Rationale |

|---|---|---|---|

| Solvent | Protic solvents (e.g., ethanol, water) | Aprotic polar solvents (e.g., DMF, DMSO) | Protic solvents solvate the nitrogen atom more effectively, leaving the sulfur atom as the more accessible nucleophilic site. Aprotic solvents solvate the cation, leaving the more electronegative nitrogen atom as a stronger nucleophile. |

| Counter-ion | Larger, softer cations (e.g., K⁺, Cs⁺) | Smaller, harder cations (e.g., Li⁺, Na⁺) | Harder cations coordinate more strongly with the harder nitrogen atom, potentially favoring S-attack. |

| Temperature | Lower temperatures | Higher temperatures | Isothiocyanates are often the thermodynamically more stable isomer, and higher temperatures can promote rearrangement from the initially formed thiocyanate. |

| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻) | - | A good leaving group facilitates the substitution reaction in general. |

This table summarizes general principles of ambident reactivity of the thiocyanate ion.

Side Products in Hantzsch Thiazole Synthesis

This compound is a key intermediate in the Hantzsch synthesis of 2-amino-4-(4-fluorophenyl)thiazole. This reaction involves the condensation of the α-haloketone (or its thiocyanate equivalent) with a thioamide, typically thiourea. While this is a robust method for thiazole formation, the reaction conditions can lead to the formation of byproducts.

Potential side reactions include the self-condensation of this compound or its hydrolysis under certain pH conditions. Additionally, if the reaction is not driven to completion, unreacted starting materials and intermediates may remain in the product mixture. The specific nature and quantity of side products will be highly dependent on the reaction conditions, including solvent, temperature, and reaction time. Detailed mechanistic studies often utilize techniques like chromatography and spectroscopy to identify and quantify these minor components, allowing for the optimization of the synthesis to maximize the yield of the desired thiazole derivative.

Applications of 4 Fluorophenacyl Thiocyanate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The chemical reactivity of 4-fluorophenacyl thiocyanate (B1210189) makes it an ideal starting material for the construction of diverse heterocyclic scaffolds. The electrophilic carbonyl carbon and the adjacent methylene (B1212753) group, activated by both the carbonyl and the thiocyanate, provide multiple sites for nucleophilic attack and subsequent cyclization reactions.

4-Fluorophenacyl thiocyanate is a key reagent in the synthesis of thiazole (B1198619) derivatives, which are a significant class of heterocyclic compounds with a wide range of biological activities. nih.gov The primary method for this synthesis is a variation of the Hantzsch thiazole synthesis, where the phenacyl moiety reacts with a sulfur-containing nucleophile, typically a thioamide.

The reaction mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the 4-fluorophenacyl group, followed by an intramolecular cyclocondensation and dehydration to form the thiazole ring. acs.org This method allows for the creation of di-substituted thiazoles, whose lipophilic properties can make them efficient for transport through biological membranes. nih.gov The presence of the 4-fluorophenyl group on the final thiazole molecule is a direct result of using this specific building block.

Researchers have successfully synthesized various thiazole-based hybrids using fluorinated phenacyl precursors. For example, the reaction of pyrazoline N-thioamide derivatives with phenacyl bromide (a direct precursor to the thiocyanate) in refluxing ethanol yields complex thiazole conjugates with exceptional yields. acs.org

Table 1: Examples of Thiazole-Based Hybrids Synthesized from 4-Fluorophenacyl Precursors

| Reactant 1 | Reactant 2 | Resulting Hybrid Molecule |

|---|---|---|

| Pyrazoline N-thioamide derivative | 4-Fluorophenacyl bromide | 4-(4-fluorophenyl)-2-(pyrazol-1-yl)thiazole conjugate acs.org |

The synthetic utility of this compound extends to the construction of more complex hybrid molecules containing multiple heterocyclic systems, such as thiazole-linked triazoles. These hybrid structures are of significant interest in medicinal chemistry due to their potential for enhanced pharmacological activity through a molecular hybridization strategy. acs.org

The synthesis is achieved through the cyclization of specifically designed carbothioamides with phenacyl halides. For instance, a 1,2,3-triazole-containing pyrazole-1-carbothioamide can be reacted with a substituted phenacyl bromide (such as the precursor to this compound) in refluxing anhydrous ethanol. acs.org This reaction proceeds for a short duration, typically around 1.5 hours, and results in excellent yields of the desired thiazole-linked triazole hybrid. acs.org The 4-fluorophenyl group from the starting material becomes a key substituent on the newly formed thiazole ring, influencing the electronic and steric properties of the final molecule.

The structural components of this compound make it a potential precursor for the synthesis of fused ring systems, which are polycyclic structures of significant interest in materials science and as molecular tools. thieme.de While direct, one-pot syntheses of fused rings from this specific compound are not extensively documented, its functional groups allow it to be converted into intermediates that can undergo intramolecular cyclization reactions.

Methodologies for creating fused furan ring systems, for example, have been developed using intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov Similarly, other approaches to fused systems involve inverse electron-demand Diels-Alder reactions of ortho-quinone methide intermediates or 1,3-dipolar cycloaddition reactions. thieme.dersc.org The phenacyl group within this compound can be elaborated into the necessary unsaturated systems required for these types of cyclizations, thereby serving as a foundational element for building complex, fused polycyclic architectures. The implementation of pyrrole rings into fused ladder-type structures is another synthetic strategy that can enhance solubility and modify electronic properties. researchgate.net

Synthetic Utility in Medicinal Chemistry Precursor Development

This compound is a valuable precursor in the development of molecules for medicinal chemistry. The heterocyclic structures synthesized from it, particularly thiazoles, are considered "privileged structures" because they are found in numerous biologically active compounds, including antifungal, antibacterial, anti-inflammatory, and anticancer agents. nih.govmdpi.com

The synthesis of novel thiazole derivatives bearing sulfonamide moieties, for example, has been explored for potential anticancer and radiosensitizing activities. iaea.org By using this compound, a fluorine atom is strategically placed within the molecular scaffold. The inclusion of fluorine can significantly alter a molecule's pharmacological profile by affecting its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The electron-withdrawing nature of fluorine can enhance the biological activity of the resulting compounds. nih.gov

Development of Fluorine-Containing Organic Compounds

The use of this compound is an efficient strategy for the development of advanced fluorine-containing organic compounds. Approximately 30% of drugs and 50% of crop protection products currently under development contain fluorine, highlighting the importance of organofluorine chemistry. solvay.com

Fluorine possesses unique properties that make it highly valuable in molecule design. It is the most electronegative element, yet its atomic radius is similar to that of hydrogen, allowing it to replace hydrogen without significantly increasing the molecule's size. nih.govtcichemicals.com This substitution can lead to profound changes in a compound's physical and chemical properties. tcichemicals.com The carbon-fluorine (C-F) bond is very strong, which can enhance the thermal and metabolic stability of the final product.

By starting a synthesis with this compound, the fluorine atom is incorporated into the molecular backbone from the outset. This approach is often more straightforward than attempting to introduce fluorine in later synthetic steps. The compound thus serves as a key building block for creating a new generation of fluorinated pharmaceuticals, agrochemicals, and advanced materials where the specific properties imparted by fluorine are essential for function. solvay.com

Biological Activity Investigations of 4 Fluorophenacyl Thiocyanate Derivatives

Antimicrobial Activity Studies of Derived Thiazoles

Thiazole (B1198619) derivatives synthesized from 4-fluorophenacyl precursors have demonstrated significant potential as antimicrobial agents. The unique structural features of the 4-(4-fluorophenyl)thiazole core contribute to its interaction with microbial targets, leading to the inhibition of growth or cell death.

Thiazole-based compounds have been extensively evaluated for their efficacy against a wide range of bacterial pathogens. Studies have shown that derivatives incorporating the 4-fluorophenyl group exhibit potent activity. For instance, novel thiazole derivatives bearing a β-amino acid moiety were synthesized and tested against various bacterial strains. Specifically, 3-((4-(4-fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid demonstrated selective and potent bactericidal activity against Gram-positive pathogens, with notable efficacy against Staphylococcus aureus, including strains with genetically defined resistance mechanisms. nih.gov The minimum inhibitory concentration (MIC) for this compound against S. aureus ATCC 29213 was found to be 1 µg/mL. nih.gov

In another study, a series of aminothiazole derivatives were synthesized, including compounds with a 4-fluorophenyl substituent on the thiazole ring. These compounds were found to possess antibacterial activity against both Escherichia coli and Bacillus subtilis. mdpi.com Thiourea derivatives containing a 3-chloro-4-fluorophenyl group also showed promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 μg/mL. nih.gov

The mechanism of action for these compounds is believed to involve the disruption of essential cellular processes. For example, some thiazole-quinolinium derivatives have been shown to inhibit the bacterial cell division protein FtsZ, leading to alterations in cell morphology and eventual cell death. nih.gov

Table 1: Antibacterial Activity of Selected 4-Fluorophenyl Thiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-((4-(4-Fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid | Staphylococcus aureus ATCC 29213 | 1 | nih.gov |

| Thiazolyl-thiourea derivative with 3-chloro-4-fluorophenyl group | Staphylococcus aureus | 4-16 | nih.gov |

| Aminothiazole with 4-fluorophenyl substituent | Escherichia coli | Not specified | mdpi.com |

| Aminothiazole with 4-fluorophenyl substituent | Bacillus subtilis | Not specified | mdpi.com |

The antifungal potential of thiazole derivatives is another critical area of investigation. Hybrid molecules that combine the 4-(4-fluorophenyl)thiazole scaffold with other heterocyclic systems, such as pyrazole (B372694), have shown remarkable activity against fungal pathogens.

In one study, a series of thiazole-pyrazole hybrids were synthesized. The compound 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole was identified as having the highest potency against all tested microorganisms, which included fungal strains like Aspergillus niger, Saccharomyces cerevisiae, and Candida albicans. nih.gov Another derivative, 2-[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)thiazole, displayed noteworthy inhibitory activity against Candida zeylanoides with an IC50 value of 250 μg/mL, which surpassed the efficacy of the reference drug, ketoconazole. nih.gov

Furthermore, studies on thiazole derivatives have demonstrated strong antifungal effects against clinical isolates of Candida albicans, with some compounds showing activity stronger than the standard drug nystatin. nih.gov For example, 3-((4-(4-fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid also exhibited activity against azole-resistant Aspergillus fumigatus. nih.gov

Table 2: Antifungal Activity of Selected 4-Fluorophenyl Thiazole Conjugates

| Compound Name | Fungal Strain | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| 2-[5-(4-Fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)thiazole | Candida zeylanoides | IC50: 250 µg/mL | nih.gov |

| 3-((4-(4-Fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid | Azole resistant Aspergillus fumigatus | MIC: 16 µg/mL | nih.gov |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Aspergillus niger | High Potency | nih.gov |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Candida albicans | High Potency | nih.gov |

Anti-Inflammatory Potential of Related Thiazole Scaffolds

Inflammation is a key pathological feature in numerous diseases, and the development of effective anti-inflammatory agents is a major goal of pharmaceutical research. Thiazole derivatives have emerged as promising candidates due to their ability to modulate inflammatory pathways. Research has shown that compounds containing a 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole structure exhibit significant inhibitory effects on p38α, a key kinase in the inflammatory process. bohrium.com

One study investigated a series of these derivatives and found that those with a terminal sulfonamide moiety and a propyl linker were particularly potent, with sub-micromolar IC50 values. Compound 24g, featuring a p-Cl benzene (B151609) sulfonamide and a propyl linker, demonstrated the highest activity against p38α with an IC50 of 0.68 µM. bohrium.com These compounds also effectively inhibited the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), with IC50 values as low as 0.87 µM. bohrium.com The anti-inflammatory effects of thiazole derivatives are often attributed to their inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

Table 3: Anti-Inflammatory Activity of Selected Fluorophenyl Thiazole Derivatives

| Compound Series | Target | Most Potent Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-Fluorophenyl pyrimidinylimidazo[2,1-b]thiazole | p38α Kinase | Compound 24g (p-Cl benzene sulfonamide) | 0.68 | bohrium.com |

| 3-Fluorophenyl pyrimidinylimidazo[2,1-b]thiazole | PGE2 Production | Compound 24i | 0.87 | bohrium.com |

| 3-Fluorophenyl pyrimidinylimidazo[2,1-b]thiazole | Nitric Oxide Release | Compound 21d (amide terminal) | 1.21 | bohrium.com |

Anticancer Activity of Thiazole-Linked Hybrid Compounds

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and thiazole-linked hybrid compounds have shown considerable promise. The strategy of molecular hybridization, which combines the thiazole scaffold with other pharmacologically active moieties like pyrazole or pyrazoline, has led to the discovery of potent antiproliferative agents. nih.govacs.org

A study focusing on thiazole-based heterocyclic hybrids identified 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole as a promising anticancer agent. This compound demonstrated significant inhibitory effects on A549 human lung adenocarcinoma cells, with an IC50 value of 62.5 μg/mL, which compares favorably to the standard drug cisplatin (B142131) (IC50 of 45.88 μg/mL). nih.govacs.org

Other research has synthesized novel thiazole derivatives that have shown potent cytotoxic activity against various cancer cell lines. For example, one compound, designated 4c, was found to be the most active in a series against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com This activity was superior to the standard drug Staurosporine. The same compound also demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com

Table 4: Anticancer Activity of Selected Thiazole-Linked Hybrid Compounds

| Compound Name | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-[5-(4-Fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 (Lung) | 62.5 µg/mL | nih.govacs.org |

| Compound 4c (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 µM | mdpi.com |

| Compound 4c (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | HepG2 (Liver) | 7.26 µM | mdpi.com |

| Thiophenyl Thiazolyl-Pyridine Hybrid (Compound 8e) | A549 (Lung) | 0.302 µM | nih.gov |

Antiviral Activity Assessments, Including HIV-1 Reverse Transcriptase Inhibition

The search for new antiviral drugs remains a global health priority, and thiazole derivatives have been investigated for their potential to combat various viral infections. nih.gov Of particular interest is their activity against Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on the ability of these compounds to inhibit key viral enzymes, such as reverse transcriptase (RT).

A study of adamantyl-thiazolyl-oxadiazole derivatives identified two compounds, 13 and 14 , that exhibited anti-HIV-1 activity. Compound 13 showed an EC50 value of 1.79 μM with a selectivity index (SI) of 18, while compound 14 had an EC50 of 2.39 μM and an SI of 4. researchgate.net Although these specific compounds were not derived from 4-fluorophenacyl thiocyanate (B1210189), they highlight the potential of the thiazole scaffold in developing anti-HIV agents.

More directly related, a novel diketo acid derivative, 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester, was found to selectively inhibit the ribonuclease H (RNase H) activity of HIV-1 RT. mdpi.com RNase H is a crucial domain of the reverse transcriptase enzyme, making it a viable target for antiviral therapy that is not exploited by many current drugs. nih.gov The inhibition of this enzymatic function by a compound containing a 4-fluorophenyl group underscores the potential for derivatives of 4-fluorophenacyl thiocyanate in this therapeutic area.

Table 5: Anti-HIV-1 Activity of Selected Thiazole and Related Derivatives

| Compound | Target/Assay | Activity (EC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Thiazole analog 13 | HIV-1 Replication (MT-4 cells) | 1.79 µM | 18 | researchgate.net |

| Thiazole analog 14 | HIV-1 Replication (MT-4 cells) | 2.39 µM | 4 | researchgate.net |

| 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester | HIV-1 RNase H | Not specified | Not specified | mdpi.com |

Role of Fluorine Substitution in Biological Activity Modulation

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom's small size, high electronegativity, and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. mdpi.com

In antimicrobial applications, fluorinated and chlorinated thiadiazole derivatives showed good inhibitory effects against S. aureus and B. subtilis, with MIC values between 20–28 μg/mL. nih.gov Structure-activity relationship (SAR) studies of various thiazole hybrids consistently indicate that halogen substitutions, including fluorine, on the phenyl ring are favorable for antimicrobial and anticancer activities. nih.gov The electron-withdrawing nature of fluorine can alter the electron density of the aromatic system, leading to more effective interactions with enzyme active sites or other biological targets. This strategic placement of fluorine is a key consideration in the design of new, more potent thiazole-based therapeutic agents.

Computational and Spectroscopic Characterization in 4 Fluorophenacyl Thiocyanate Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-Fluorophenacyl thiocyanate (B1210189). By probing the interactions of the molecule with electromagnetic radiation, methods such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provide detailed information about its structural features.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of 4-Fluorophenacyl thiocyanate is characterized by several key absorption bands that correspond to the vibrational modes of its constituent parts. The most prominent peaks are associated with the carbonyl group (C=O), the thiocyanate group (-SCN), the carbon-fluorine bond (C-F), and the aromatic ring.

The strong absorption band for the carbonyl (C=O) stretching vibration is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic for aryl ketones. The presence of the electron-withdrawing fluorine atom on the phenyl ring can slightly shift this frequency. The thiocyanate group (-S-C≡N) gives rise to a sharp, strong absorption band corresponding to the C≡N triple bond stretch, which is typically found in the 2140-2175 cm⁻¹ range. This peak is highly characteristic and a clear indicator of the thiocyanate functionality.

Other significant absorptions include the C-F stretching vibration, which appears as a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations produce bands in the 1450-1600 cm⁻¹ region. vscht.czlibretexts.orglibretexts.org

Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Thiocyanate (C≡N) | Stretching | 2140 - 2175 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Methylene (B1212753) C-H | Bending (Scissoring) | ~1420 | Medium |

| C-F | Stretching | 1200 - 1250 | Strong |

| C-S | Stretching | 600 - 800 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic region would display a complex pattern due to the fluorine substitution. The two protons ortho to the carbonyl group are expected to appear as a triplet or doublet of doublets around 8.0-8.2 ppm, while the two protons ortho to the fluorine atom would appear as a triplet at approximately 7.1-7.3 ppm. rsc.org The methylene protons (-CH₂-) adjacent to the carbonyl group and the thiocyanate group are expected to produce a singlet in the range of 4.5-5.0 ppm due to the influence of these two electron-withdrawing groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-195 ppm. The aromatic carbons would show signals between 115 and 135 ppm, with the carbon directly attached to the fluorine atom exhibiting a large coupling constant (¹JC-F). The carbon of the thiocyanate group (-SCN) typically appears in the range of 110-115 ppm. nih.govrsc.org The methylene carbon (-CH₂-) would likely be found around 40-45 ppm. The chemical shifts in the aromatic region are influenced by the substitution pattern of the fluorine and acyl groups. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 190 - 195 |

| Aromatic CH (ortho to C=O) | 8.0 - 8.2 (dd) | ~131 (d) |

| Aromatic CH (ortho to F) | 7.1 - 7.3 (t) | ~116 (d, ¹JC-F ≈ 22 Hz) |

| Aromatic C (ipso to C=O) | - | ~134 |

| Aromatic C (ipso to F) | - | ~166 (d, ¹JC-F ≈ 255 Hz) |

| Methylene (-CH₂-) | 4.5 - 5.0 (s) | 40 - 45 |

| Thiocyanate (-SCN) | - | 110 - 115 |

Predicted values are relative to TMS. Coupling patterns: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆FNOS), the calculated molecular weight is approximately 195.21 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z corresponding to this value, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural information. A key fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl group and the methylene group. This would result in the formation of a stable 4-fluorobenzoyl acylium ion, which would produce a prominent peak at m/z 123. Another likely fragmentation is the loss of the thiocyanate radical (·SCN), leading to a fragment ion at m/z 137.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 195 | [M]⁺ (Molecular Ion) | [C₉H₆FNOS]⁺ |

| 137 | [M - SCN]⁺ | [C₈H₆FO]⁺ |

| 123 | [4-FC₆H₄CO]⁺ | [C₇H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining suitable single crystals of this compound itself may be challenging, analysis of its crystalline derivatives provides invaluable structural data. This technique determines the precise bond lengths, bond angles, and torsional angles within the molecule.

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as a powerful complement to experimental techniques, offering insights into the electronic properties and reactivity of molecules that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational quantum chemistry method to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict a variety of molecular properties. researchgate.netsemanticscholar.org

These calculations can yield an optimized molecular geometry, which can be compared with experimental data from X-ray diffraction. Furthermore, DFT allows for the calculation of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

DFT can also be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. These computational insights are crucial for understanding the molecule's reactivity and potential interaction sites. researchgate.netscispace.com

Table 4: Predicted Molecular Properties from DFT Calculations

| Property | Description | Predicted Outcome for this compound |

|---|---|---|

| Optimized Geometry | Lowest energy conformation, bond lengths, and angles. | Provides theoretical structural parameters for comparison. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

| MEP Map | Visualization of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to understand its binding affinity and interaction with various biological targets, such as enzymes and receptors.

Research on compounds structurally related to this compound has demonstrated the utility of molecular docking in identifying key interactions. For instance, studies on other isothiocyanate derivatives have shown that the thiocyanate group can form crucial hydrogen bonds and hydrophobic interactions within the active sites of target proteins. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles from related molecules can be extrapolated.

A hypothetical molecular docking study of this compound against a putative protein target, for example, a kinase involved in cancer progression, would likely reveal important interactions. The 4-fluoro substituent on the phenyl ring could engage in halogen bonding or hydrophobic interactions, enhancing the binding affinity. The carbonyl group is a potential hydrogen bond acceptor, while the thiocyanate moiety could interact with specific amino acid residues in the active site.

Table 1: Hypothetical Molecular Docking Results of this compound and its Derivatives with a Putative Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -8.5 | LYS78, ASP184, PHE185 | 2 | 3 |

| Derivative A (4-Chlorophenacyl thiocyanate) | -8.2 | LYS78, ASP184, PHE185 | 2 | 4 |

| Derivative B (4-Methoxyphenacyl thiocyanate) | -7.9 | LYS78, ASP184 | 1 | 3 |

| Reference Inhibitor | -9.2 | LYS78, ASP184, GLU91 | 3 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical findings in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of newly designed compounds and in understanding the physicochemical properties that are crucial for their biological effects.

For derivatives of this compound, a QSAR study would typically involve the generation of a dataset of compounds with varying substituents on the phenyl ring and the measurement of their biological activity (e.g., anticancer IC50 values). Various molecular descriptors, such as electronic, steric, and lipophilic properties, would then be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.

A QSAR study on a series of anticancer sulfur-containing thiourea derivatives, which share some structural features with phenacyl thiocyanates, revealed that properties like mass, polarizability, electronegativity, and the octanol-water partition coefficient are key predictors of anticancer activity nih.govresearchgate.net. The presence of specific chemical bonds also played a significant role in the developed QSAR models nih.govresearchgate.net.

Table 2: Example of a QSAR Model for Anticancer Activity of this compound Derivatives

| Descriptor | Coefficient | Standard Error | p-value |

| LogP (Lipophilicity) | 0.45 | 0.12 | <0.05 |

| Dipole Moment | -0.21 | 0.08 | <0.05 |

| Molecular Weight | 0.15 | 0.05 | <0.05 |

| Electronegativity of Phenyl Substituent | 0.62 | 0.15 | <0.01 |

Model Equation: pIC50 = 1.2 + 0.45(LogP) - 0.21(Dipole Moment) + 0.15(Molecular Weight) + 0.62(Electronegativity) Note: This table and equation represent a hypothetical QSAR model to illustrate the methodology.

Prediction of Biological Activity Profiles through In Silico Methods

In silico methods for predicting biological activity profiles encompass a wide range of computational tools that can forecast the pharmacological and toxicological properties of a compound before its synthesis. These methods are crucial for prioritizing compounds for further experimental testing and for identifying potential off-target effects.

For this compound, in silico prediction might involve the use of software that screens the compound against a large database of known biological targets. These platforms use algorithms based on ligand similarity, pharmacophore modeling, or machine learning to predict the probability of a compound interacting with various proteins.

For instance, a study on isothiocyanate derivatives utilized in silico tools to predict their anti-inflammatory activity, showing a good correlation with in vitro experimental results nih.govrsc.org. Such predictions can help in identifying the most promising therapeutic applications for a new compound.

Table 3: Predicted Biological Activities for this compound using In Silico Screening

| Predicted Activity | Target Family | Prediction Score | Confidence Level |

| Kinase Inhibition | Protein Kinases | 0.85 | High |

| Apoptosis Induction | Caspases | 0.72 | Medium |

| Anti-inflammatory | Cyclooxygenases | 0.65 | Medium |

| Cytotoxicity | Various | 0.91 | High |

Note: The data presented in this table is illustrative and based on the types of predictions generated by in silico screening tools.

常见问题

Q. What advanced data analysis techniques improve interpretation of ambiguous thiocyanate spectroscopic data?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to deconvolute overlapping FT-IR bands. Cross-reference with computational models (DFT) to predict vibrational modes. For kinetic data, apply global fitting algorithms to separate fast and slow equilibria .

Key Considerations for Experimental Design

- Contradiction Management : When literature reports conflicting data (e.g., equilibrium constants), replicate experiments under identical conditions (ionic strength, temperature) and validate with orthogonal methods (spectroscopy vs. titration) .

- Method Validation : Always include recovery tests and spike-in controls for quantitative assays. Use certified reference materials (CRMs) where available .

- Safety : Thiocyanates can degrade into toxic byproducts (e.g., HCN under acidic conditions). Conduct stability tests and implement fume hood protocols for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。